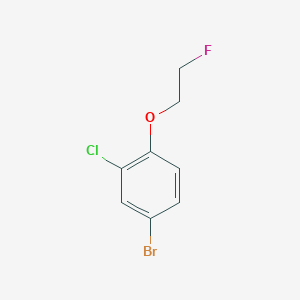

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene

Overview

Description

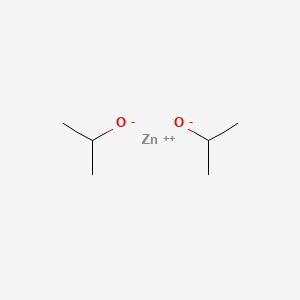

“4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene” is a polyhalo substituted benzene . It is a compound that has a benzene ring with bromine, chlorine, and 2-fluoroethoxy groups attached to it .

Synthesis Analysis

The synthesis of such compounds often involves various routes. For instance, bromochlorobenzenes, which are mixed aryl halides consisting of bromine and chlorine as substituents on a benzene ring, have been synthesized by various routes . One common method is the Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis

The molecular formula of “4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene” is C6H3BrClF . It has an average mass of 209.443 Da and a monoisotopic mass of 207.909058 Da .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . The exact reactions would depend on the specific conditions and reagents used.Scientific Research Applications

Protonation and Structural Analysis

- 2-Fluoro-, chloro-, and bromomesitylenes, including compounds similar to 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene, have been studied for their ability to form stable benzenium ions in HF-SbF5. This study involved analyzing the PMR spectra of these ions, providing insights into their structures (Brouwer, 2010).

Synthesis and Characterization in Organic Chemistry

- In the synthesis of 2,4,7-trihalobenzo[b]thiophenes and 4,7-dihalobenzo[b]thiophenes, 2-fluoro-3,6-dihalo-benzaldehydes (closely related to 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene) were utilized. The overall yields of these compounds ranged from moderate to excellent, demonstrating the utility of this compound in complex organic syntheses (Mikami et al., 2019).

Applications in Radiopharmaceuticals

- Research in the field of radiopharmaceuticals involved preparing 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue. This process shows the potential of halogen-containing benzene compounds, like 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene, in the development of new bifunctional labeling agents for medical imaging (Namolingam et al., 2001).

Insights into Chemical Properties and Reactions

- A comparative study on the sonolysis of monohalogenated benzenes, including fluoro-, chloro-, and bromobenzenes, revealed similar degradation mechanisms and the influence of halogen atoms on these reactions. This research offers valuable insights into the chemical behavior of compounds like 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene (Drijvers et al., 2000).

Investigation of Crystal Structures

- The crystal structure and molecular conformation of various halogen-containing benzene derivatives have been investigated. This research contributes to understanding the molecular and crystal structures of compounds structurally related to 4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene (Jotani et al., 2019).

Safety And Hazards

While specific safety and hazard information for “4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene” is not available, similar compounds like 4-Bromo-1-chloro-2-methoxybenzene are known to be harmful if swallowed and cause skin irritation . It’s always important to handle such compounds with appropriate personal protective equipment and follow safety guidelines.

properties

IUPAC Name |

4-bromo-2-chloro-1-(2-fluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALJSBOWAGXOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-1-(2-fluoroethoxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)

![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)

![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)

![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B3098042.png)

![4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion](/img/structure/B3098060.png)